Quinoline-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-3,5-dicarboxylic acid is a heterocyclic aromatic organic compound with a quinoline backbone. It is characterized by the presence of two carboxylic acid groups at the 3rd and 5th positions of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of quinoline derivatives. For instance, quinoline can be oxidized using oxidants such as potassium permanganate, ozone, or hydrogen peroxide . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of electrolysis, where quinoline is oxidized in the presence of sulfuric acid using a lead dioxide electrode, is one such method . Additionally, ozonolysis of quinoline in a continuous flow reactor has been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
Quinoline-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-N-oxide or further oxidized to produce pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Quinoline-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an NMDA receptor agonist, influencing neurotransmission in the brain . Additionally, it can form complexes with metal ions, leading to the generation of reactive oxygen species that can induce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Quinolinic acid:
Pyridine-2,3-dicarboxylic acid: Another dicarboxylic acid with a pyridine backbone, used in similar applications.
Uniqueness
Quinoline-3,5-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various bioactive compounds highlight its significance in research and industry.
Properties
Molecular Formula |
C11H7NO4 |
---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
quinoline-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)6-4-8-7(11(15)16)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
PTROYPSWYLRXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.